molecular formula C26H39N3O2 B11962829 N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide

N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide

Cat. No.: B11962829
M. Wt: 425.6 g/mol
InChI Key: BMNHMVCAPYYIKJ-SZXQPVLSSA-N
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Description

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of a hydrazide with an aldehyde or ketone, forming a stable azomethine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and hexadecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol.
  • Add hexadecanohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of quinoline oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide involves its interaction with biological targets, such as enzymes or receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]octadecanohydrazide

Uniqueness

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is unique due to its specific hydrophobic tail length, which can influence its solubility and interaction with biological membranes. This structural feature may enhance its efficacy in certain applications compared to similar compounds with shorter or longer hydrophobic tails.

Properties

Molecular Formula

C26H39N3O2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]hexadecanamide

InChI

InChI=1S/C26H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-25(30)29-27-21-23-20-22-17-15-16-18-24(22)28-26(23)31/h15-18,20-21H,2-14,19H2,1H3,(H,28,31)(H,29,30)/b27-21+

InChI Key

BMNHMVCAPYYIKJ-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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